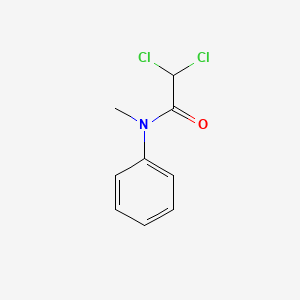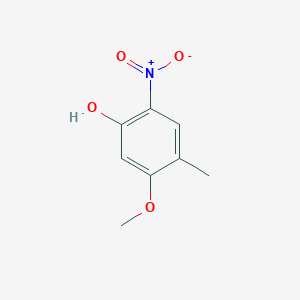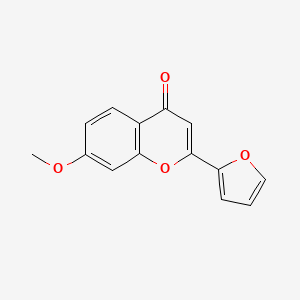
2,2-Dichloro-n-methyl-n-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-n-methyl-n-phenylacetamide is a chemical compound with the molecular formula C9H9Cl2NO It is known for its unique structure, which includes two chlorine atoms, a methyl group, and a phenyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n-methyl-n-phenylacetamide typically involves the reaction of 2,2-dichloroacetyl chloride with n-methyl-n-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-n-methyl-n-phenylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or primary amines are commonly used in substitution reactions. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2-hydroxy-n-methyl-n-phenylacetamide, while oxidation can produce the corresponding N-oxide.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-n-methyl-n-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-n-methyl-n-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-n-phenylacetamide: Lacks the chlorine atoms, leading to different reactivity and applications.
2,2-Dichloroacetamide: Lacks the phenyl and methyl groups, resulting in different chemical properties.
N-methylacetamide: Lacks both the phenyl and chlorine groups, making it less versatile in chemical reactions.
Uniqueness
2,2-Dichloro-n-methyl-n-phenylacetamide is unique due to the presence of both chlorine atoms and the phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
23496-29-9 |
|---|---|
Molekularformel |
C9H9Cl2NO |
Molekulargewicht |
218.08 g/mol |
IUPAC-Name |
2,2-dichloro-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-12(9(13)8(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI-Schlüssel |
XHVCFGZWBIJJDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione](/img/structure/B13996970.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)


![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)



![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)


![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
